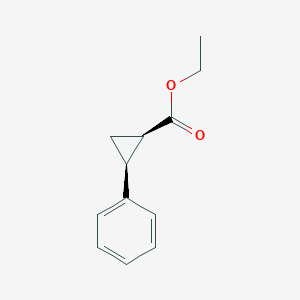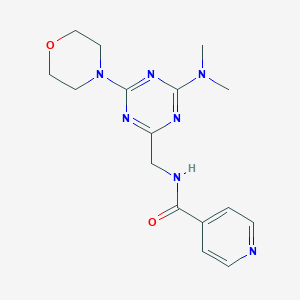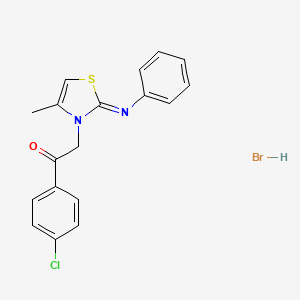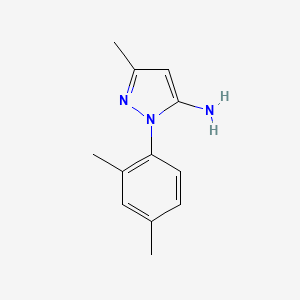
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazine derivatives, including compounds related to N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide, often involves nucleophilic substitution reactions and the use of isocyanides and semicarbazones in Ugi reactions. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides involves Ugi reactions followed by treatment with sodium ethoxide, showcasing the synthetic routes available for triazine derivatives (Sañudo et al., 2006).
Molecular Structure Analysis
The molecular structure of triazine compounds has been elucidated through X-ray diffraction and DFT studies, indicating the planarity and conjugation within the molecular framework. These studies help in understanding the electron distribution and potential reactivity of the molecule (Geng et al., 2023).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, including thermal decomposition and reactions with diazomethane to form O-methyl derivatives. These reactions are essential for modifying the chemical structure and studying the reactivity of such compounds (Dovlatyan & Dovlatyan, 1980).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties can be determined using techniques like X-ray diffraction and are influenced by the molecular structure and intermolecular interactions within the crystal lattice (Lu et al., 2004).
Chemical Properties Analysis
The chemical properties of triazine derivatives, including reactivity, stability, and interactions with other chemicals, are fundamental for their utilization in chemical synthesis and potential applications. Studies involving electro-oxidation and thermolysis provide insights into these properties and the mechanisms of their reactions (Cariou et al., 1993).
科学的研究の応用
Corrosion Inhibition
Research indicates that triazine derivatives, which share structural similarities with N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide, have been studied for their corrosion inhibition performance on mild steel in acidic environments. These compounds demonstrate significant inhibition efficiencies, attributed to their adsorption on metal surfaces, suggesting potential applications in protecting metal infrastructure against corrosion (Singh et al., 2018).
Microbial Metabolism and Environmental Safety
Another study focused on Triflusulfuron methyl, a compound related to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide, explored its microbial metabolism, revealing rapid breakdown by Streptomyces griseolus. This suggests that compounds with similar structures could be environmentally safe as they undergo rapid degradation, minimizing potential ecological impact (Dietrich et al., 1995).
Synthesis and Pharmacological Activity
The synthesis and examination of pharmacological activities of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, structurally related to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide, have been conducted. One of the derivatives demonstrated balanced gastrointestinal prokinetic and antiemetic activities, highlighting the potential of such compounds in developing new therapeutic agents (Sakaguchi et al., 1992).
Serotonin Receptor Antagonism
A study on the design and synthesis of 6-Chloro-3,4-dihydro-4-methyl-2H-1,4- benzoxazine-8-carboxamide derivatives, which bear structural resemblance to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide, revealed potent serotonin-3 (5-HT3) receptor antagonistic activity. This suggests the potential application of such compounds in treating conditions related to serotonin regulation (Kuroita et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2,3,4-trifluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c1-22(2)13-19-9(20-14(21-13)24-3)6-18-12(23)7-4-5-8(15)11(17)10(7)16/h4-5H,6H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBWFXRLDJHJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(C(=C(C=C2)F)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2483851.png)
![(2S)-2-[3-(methoxymethyl)phenyl]propan-1-ol](/img/structure/B2483852.png)

![N1-(2-morpholinoethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2483856.png)



![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2483861.png)
![N-(2-hydroxyethyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2483862.png)



